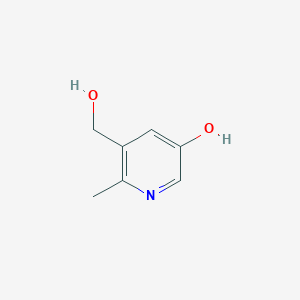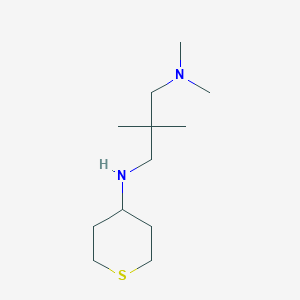
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C12H26N2S This compound is characterized by the presence of a tetrahydrothiopyran ring and a propane-1,3-diamine backbone, which are substituted with tetramethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine typically involves the reaction of tetrahydrothiopyran with tetramethylpropane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethyl-N2-(tetrahydro-2H-thiopyran-4-yl)ethane-1,2-diamine: This compound has a similar structure but with fewer methyl groups and a different backbone.
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-pyran-4-yl)propane-1,3-diamine: Similar structure with a pyran ring instead of a thiopyran ring.
Uniqueness
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine is unique due to the presence of the tetrahydrothiopyran ring, which imparts distinct chemical and biological properties. The tetramethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H26N2S |
|---|---|
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
N,N,2,2-tetramethyl-N'-(thian-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-5-7-15-8-6-11/h11,13H,5-10H2,1-4H3 |
Clé InChI |
FFMDGDJJZCKWTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1CCSCC1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


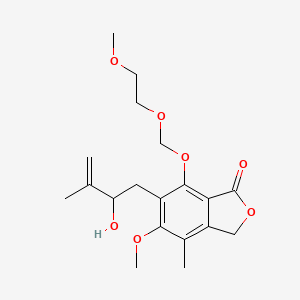
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![Methyl7-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13030004.png)
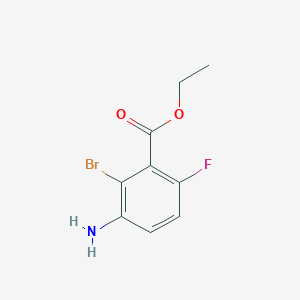
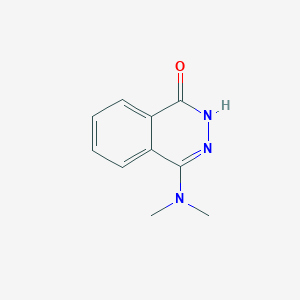
![6,6'-(2-(2,4-Dihydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13030037.png)
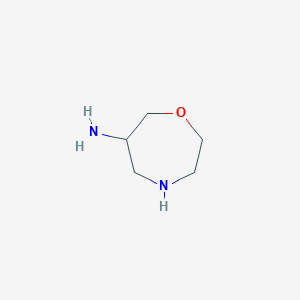
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
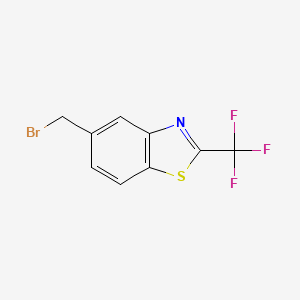
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
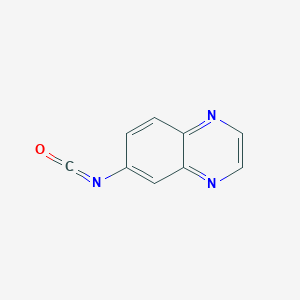
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13030061.png)
